molecular formula C18H17N5O3 B11117779 4-amino-N-(2,4-dimethylphenyl)-N'-[(phenylcarbonyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N-(2,4-dimethylphenyl)-N'-[(phenylcarbonyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11117779
M. Wt: 351.4 g/mol
InChI Key: JQNFBLGURADXRH-UHFFFAOYSA-N
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Description

(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, an amino group, and a benzoate ester, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. Common synthetic routes may include the use of reagents such as hydrazine derivatives, carboxylic acids, and amines under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE: shares similarities with other oxadiazole derivatives and benzoate esters.

    Other oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

    Benzoate esters: Compounds with similar benzoate ester groups but different functional groups.

Uniqueness

The uniqueness of (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)carbonimidoyl]amino] benzoate

InChI

InChI=1S/C18H17N5O3/c1-11-8-9-14(12(2)10-11)20-17(15-16(19)22-26-21-15)23-25-18(24)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,19,22)(H,20,23)

InChI Key

JQNFBLGURADXRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C2=NON=C2N)NOC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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